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Compound of Interest

Compound Name: 2-Chloro-6-iodopyridin-3-ol

cat. No.: B064506

Technical Guide: 2-Chloro-6-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a consolidated overview of the known and predicted
chemical properties of 2-Chloro-6-iodopyridin-3-ol. It is important to note that publicly
available experimental data for this specific compound is limited. Much of the information
herein is based on data from chemical suppliers and computational predictions. Researchers
should perform their own experimental validation for any application.

Introduction

2-Chloro-6-iodopyridin-3-ol is a halogenated pyridinol derivative, a class of compounds that
serves as a versatile building block in organic synthesis. Its structure, featuring a pyridine ring
substituted with a hydroxyl group, a chlorine atom, and an iodine atom, makes it a valuable
intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical
and agrochemical industries[1]. The distinct electronic and steric properties of the halogen
substituents and the hydroxyl group at specific positions on the pyridine ring allow for selective
functionalization, rendering it a key component in the development of novel heterocyclic
compounds.

Chemical and Physical Properties

The physicochemical properties of 2-Chloro-6-iodopyridin-3-ol are summarized in the table
below. The lack of experimentally determined values for several key properties highlights the
need for further empirical characterization.
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Property Value Source
Molecular Formula CsHsCIINO [1]
Molecular Weight 255.44 g/mol [1]

CAS Number 185220-68-2 [1]

N ) 394.5°C at 760 mmHg
Boiling Point , [1]
(Predicted)
Appearance Not specified (likely a solid)

2-8°C, protected from light,
Storage _ [1]
under inert gas

Note: Experimental data for properties such as melting point, solubility, and pKa are not readily

available in the surveyed literature.

Spectroscopic Data

Detailed experimental spectroscopic data (*H NMR, 3C NMR, IR, Mass Spectrometry) for 2-
Chloro-6-iodopyridin-3-ol is not widely available in the public domain. Researchers are
advised to conduct their own spectral analyses for compound verification and characterization.

Chemical Reactivity and Synthesis

The reactivity of 2-Chloro-6-iodopyridin-3-ol is dictated by its trifunctional nature. The iodine
atom is a good leaving group, making the C6 position susceptible to various palladium-
catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The chlorine atom at the
C2 position is generally less reactive in such reactions, allowing for chemoselective
transformations at the C6 position[2][3]. The hydroxyl group at the C3 position can undergo O-
alkylation, O-acylation, or can direct metallation at the C4 position.

Proposed Synthetic Workflow

While a specific, validated experimental protocol for the synthesis of 2-Chloro-6-iodopyridin-
3-ol is not extensively documented, a logical workflow can be conceptualized based on general
methods for the synthesis of halogenated pyridinols. A potential route could involve the multi-
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step synthesis starting from a suitable pyridine derivative, followed by purification and

characterization.

Synthesis

Starting Material
(e.g., 2-Chloropyridin-3-ol)

Regioselective lodination

Reaction Mixture

Purification

Aqueous Workup
(Extraction)
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1 Pure 2-Chloro-6-iodopyridin-3-ol [
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Verified Structure
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Caption: Proposed experimental workflow for the synthesis, purification, and characterization of
2-Chloro-6-iodopyridin-3-ol.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis and purification of 2-
Chloro-6-iodopyridin-3-ol. This protocol has not been experimentally validated and should be
adapted and optimized by experienced chemists.

o |odination:

o To a solution of 2-chloropyridin-3-ol (1.0 eq) in a suitable solvent (e.g., acetic acid or a
chlorinated solvent), add an iodinating agent such as N-iodosuccinimide (NIS) or iodine
monochloride (ICI) (1.1 eq).

o The reaction may require heating and stirring under an inert atmosphere (e.g., nitrogen or
argon).

o Monitor the reaction progress by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

o Workup and Extraction:
o Once the reaction is complete, cool the mixture to room temperature.
o Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
o Neutralize the mixture with a suitable base, such as sodium bicarbonate.
o Extract the agueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or
magnesium sulfate, and filter.

e Purification:
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o Concentrate the filtrate under reduced pressure to obtain the crude product.

o Purify the crude product by flash column chromatography on silica gel, using a suitable
eluent system (e.g., a gradient of ethyl acetate in hexanes).

e Characterization:
o Characterize the purified product using standard analytical techniques:
» 1H and 3C NMR: To confirm the chemical structure and purity.

» Mass Spectrometry: To determine the molecular weight and confirm the molecular
formula.

» |R Spectroscopy: To identify the characteristic functional groups (e.g., O-H, C-ClI, C-I,
and aromatic C-H stretches).

Applications in Drug Discovery and Organic
Synthesis

Halogenated pyridines are considered "privileged structures" in medicinal chemistry due to their
wide range of biological activities, including anticancer and antimicrobial properties. While there
is no specific biological data for 2-Chloro-6-iodopyridin-3-ol, its structural motifs suggest its
potential as an intermediate in the synthesis of pharmacologically active compounds.

The presence of two different halogen atoms allows for sequential, site-selective cross-coupling
reactions. This enables the introduction of various substituents to build a library of complex
molecules for screening in drug discovery programs.
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Caption: Logical relationships of 2-Chloro-6-iodopyridin-3-ol as a versatile synthetic
intermediate.

Safety Information

Safety data for 2-Chloro-6-iodopyridin-3-ol is not extensively documented. However, based
on structurally related compounds, it should be handled with care in a well-ventilated fume
hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat,
should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For
detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloro-6-iodopyridin-3-ol is a promising but currently under-characterized chemical entity.
Its multifunctional nature presents significant opportunities for the synthesis of novel and
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complex molecules for various applications, particularly in the field of medicinal chemistry.
Further experimental investigation into its physical properties, spectroscopic characterization,
and reactivity is essential to fully unlock its potential as a valuable synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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